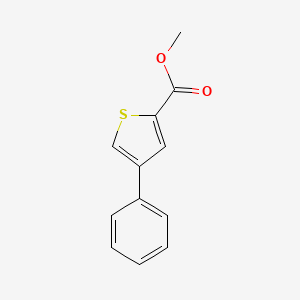

Methyl 4-phenylthiophene-2-carboxylate

Overview

Description

Methyl 4-phenylthiophene-2-carboxylate is an organic compound with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol . This compound is characterized by a thiophene ring substituted with a phenyl group and a carboxylate ester group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Mechanism of Action

- It likely affects neurotransmitter systems, similar to other phenethylamine derivatives. For instance, methylphenidate (used for attention deficit hyperactivity disorder) acts as a norepinephrine and dopamine reuptake inhibitor, increasing their presence in the extraneuronal space .

Mode of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-phenylthiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can modulate the activity of these enzymes, thereby affecting metabolic pathways and cellular processes.

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and thereby influencing metabolic pathways . For instance, it may inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These temporal changes can affect the compound’s efficacy and safety in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can lead to changes in metabolic flux and the levels of metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active and passive transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-phenylthiophene-2-carboxylate typically involves the esterification of 4-phenylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-phenylthiophene-2-carboxylate is recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. It has been extensively studied for its potential therapeutic applications, particularly in:

- Anticancer Research : The compound has shown promise in the development of targeted therapies for cancer treatment. Its derivatives are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Agents : Research indicates that modifications of this compound can lead to the development of anti-inflammatory drugs, addressing conditions like arthritis and other inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate electron transport and light emission is being harnessed to enhance the efficiency and performance of OLEDs. Its incorporation into device architectures has been shown to improve brightness and color purity .

- Organic Photovoltaic Cells : this compound is also explored as a material in organic photovoltaic cells, contributing to advancements in renewable energy technologies by improving energy conversion efficiencies .

Material Science

In material science, this compound is being investigated for its potential to develop advanced materials with specific properties:

- Thermal and Mechanical Properties : The incorporation of this compound into polymer matrices is being studied to enhance thermal stability and mechanical strength, which can be beneficial for applications in aerospace and automotive industries .

Biochemical Research

This compound plays a role in biochemical research, particularly in studies related to enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : The compound has been utilized to explore its effects on various enzymes, aiding in the understanding of metabolic processes and the development of enzyme inhibitors that could serve as therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human lung cancer cell lines. The sulforhodamine B assay revealed that these compounds could effectively inhibit cell growth .

Electronic Device Performance

Research on OLEDs incorporating this compound showed improved luminescent efficiency compared to traditional materials. This advancement indicates potential for commercialization in display technologies .

Material Enhancement

Investigations into polymer blends containing this compound revealed enhanced mechanical properties, making them suitable for high-performance applications where durability is critical .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anticancer therapies | Significant cytotoxicity against cancer cells |

| Organic Electronics | OLEDs | Improved brightness and efficiency |

| Material Science | Polymer composites | Enhanced thermal stability and mechanical strength |

| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |

Comparison with Similar Compounds

- Methyl 2-phenylthiophene-3-carboxylate

- Methyl 3-phenylthiophene-2-carboxylate

- Methyl 4-methylthiophene-2-carboxylate

Comparison: Methyl 4-phenylthiophene-2-carboxylate is unique due to the position of the phenyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 4-phenylthiophene-2-carboxylate (MPTC) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

MPTC is synthesized through various methods, typically involving the reaction of thiophene-2-acetic acid with methylating agents such as diazomethane or trimethylsilyl chloride. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its structure and purity.

Antimicrobial Properties

MPTC and its derivatives have shown promising antimicrobial activity . In vitro studies indicate that these compounds can exhibit both antibacterial and antifungal properties. For instance, certain derivatives have been reported to inhibit the growth of various bacterial strains, suggesting their potential use in treating infections.

Anti-inflammatory Effects

Research indicates that MPTC derivatives may possess anti-inflammatory properties . These compounds have been evaluated for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in inflammatory diseases. However, further studies are necessary to elucidate the mechanisms behind these effects.

Interaction with Biological Pathways

MPTC has been explored for its ability to interact with specific biological targets, particularly those involved in cellular signaling pathways such as hypoxia-inducible factors (HIFs). Compounds structurally similar to MPTC have shown the potential to inhibit HIF activation under hypoxic conditions, which is crucial for cellular responses to low oxygen levels .

Case Studies and Experimental Data

- Inhibition of HIF Activation : A study demonstrated that MPTC derivatives could stabilize HIF and enhance transcriptional activity in hypoxic conditions. This suggests a potential role in cancer therapy, where modulation of HIF pathways is critical .

- Antimicrobial Efficacy : In a screening assay, MPTC derivatives were found to inhibit the secretion of virulence factors in pathogenic bacteria, indicating a dual role as both antimicrobial agents and modulators of bacterial virulence .

- Toxicity Assessment : The toxicity profile of MPTC was assessed using the MTS assay, which evaluates cellular viability. Results indicated that while some derivatives exhibited significant biological activity, they also necessitated careful evaluation for cytotoxic effects at higher concentrations .

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential | HIF Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| 4-Phenylthiophene-2-carboxylic acid | Yes | Limited | High |

| Methyl 3-amino-4-phenylthiophene-2-carboxylate | Yes | Yes | Low |

Properties

IUPAC Name |

methyl 4-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHSKIOLDZOPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374992 | |

| Record name | methyl 4-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21676-90-4 | |

| Record name | methyl 4-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21676-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.